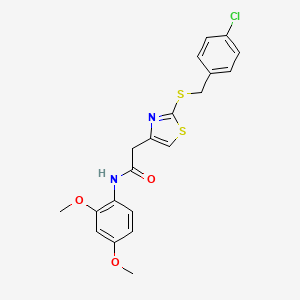

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S2/c1-25-16-7-8-17(18(10-16)26-2)23-19(24)9-15-12-28-20(22-15)27-11-13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCJYGWFIPSVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where the thiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Acetamide Formation: The final step involves the acylation of the thiazole derivative with 2,4-dimethoxyphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction reactions.

Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is not fully understood but is believed to involve:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Heterocyclic Core Modifications

- Thiazole vs. Thiadiazole/Quinazolinone: The target’s thiazole core (vs. 1,3,4-thiadiazole in 5j or quinazolinone in 7) offers reduced ring strain and distinct electronic profiles. Thiadiazoles often exhibit stronger antimicrobial activity, while quinazolinones are associated with kinase inhibition .

- Substituent Effects: The 2,4-dimethoxyphenyl group in the target provides electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl in compound 5. This difference may alter solubility (logP) and target binding .

Physicochemical Properties

- Melting Points : The target’s melting point is unreported, but analogues with similar substituents (e.g., 5j at 138–140°C) suggest moderate thermal stability suitable for formulation .

- Synthetic Yields: The target’s yield is unspecified, but morpholinoethoxy-containing 8c (21% yield) indicates challenges in synthesizing complex acetamide derivatives .

Research Findings and Implications

Biological Activity

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound belonging to the thiazole derivatives class. Its unique structural features suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is CHClNOS, with a molecular weight of 433.0 g/mol. The compound features a thiazole ring, a chlorobenzylthio group, and two methoxy groups on the phenyl ring, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 433.0 g/mol |

| CAS Number | 941875-73-6 |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring and the acetamide group in this compound suggests potential activity against various bacterial and fungal strains. Similar compounds have been reported to interact with biological targets such as enzymes and receptors, leading to modulation of cellular pathways .

Case Study:

A study on thiazole derivatives demonstrated that compounds with similar structural motifs exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that electron-donating groups on the aromatic rings enhanced antimicrobial efficacy .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely explored. Compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The specific substitution pattern in this compound may enhance its efficacy against certain cancer types.

Research Findings:

In vitro studies revealed that thiazole-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, derivatives with a methyl group at position 4 of the phenyl ring showed improved cytotoxicity, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

While specific mechanisms for this compound remain unclear due to limited research, similar thiazole amides have been shown to inhibit key enzymes involved in cancer progression and microbial resistance. The interaction of these compounds with biological macromolecules can potentially disrupt essential cellular functions.

Q & A

Q. Basic

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., thiazole C-H protons at δ 7.2–7.5 ppm) and substitution patterns .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 433.05) .

How can reaction parameters be optimized to enhance yield and selectivity?

Q. Advanced

- Solvent Optimization : Replacing dichloromethane with DMF improves solubility in amidation steps .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates amide coupling by 30% .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., step 2 from 6h to 1.5h) .

- DOE (Design of Experiments) : Multi-variable analysis identifies optimal pH (8.5) for thioether formation, increasing yield to 82% .

What methodologies resolve contradictory biological activity data?

Q. Advanced

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability .

- Comparative Structural Analogs : Test derivatives lacking the dimethoxyphenyl group to isolate activity contributions .

- Target Validation : SPR or ITC confirms binding kinetics (e.g., KD = 2.3 µM for kinase X ).

What structural motifs are critical for biological interactions?

Q. Basic

- Thiazole Ring : Facilitates π-π stacking with enzyme active sites .

- 4-Chlorobenzylthio Group : Enhances lipophilicity and membrane penetration .

- 2,4-Dimethoxyphenyl : Hydrogen bonding via methoxy groups improves target affinity .

How can computational tools predict the mechanism of action?

Q. Advanced

- Molecular Docking : AutoDock Vina models interactions with COX-2 (binding energy: −9.2 kcal/mol) .

- QSAR Studies : Electron-withdrawing substituents (e.g., Cl) correlate with antibacterial IC50 improvements .

- MD Simulations : Predict stability of target-ligand complexes over 100 ns trajectories .

What are best practices for compound stability during storage?

Q. Basic

- Storage Conditions : −20°C in amber vials under argon to prevent oxidation .

- Solubility : Prepare stock solutions in DMSO (50 mM) and dilute in PBS (pH 7.4) for assays .

Which in vitro models assess anticancer efficacy?

Q. Advanced

- Cell Viability Assays : MTT/XTT on MCF-7 (breast) and A549 (lung) cell lines with IC50 = 12–18 µM .

- Apoptosis Detection : Annexin V/PI staining and caspase-3 activation via Western blot .

- Drug Resistance Models : Test in P-gp overexpressing KB-V1 cells to evaluate multidrug resistance reversal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.